7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
7,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furanochromone derivative characterized by a fused benzofuran-chromenone scaffold with methyl substituents at positions 7 and 10. Methyl groups at positions 7 and 10 may enhance lipophilicity, affecting pharmacokinetic parameters such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
7,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-8-19-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXRPRUIFJJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
Substituent Effects on Bioactivity: Methoxy vs. Methyl Groups: Visnagin (4-OCH₃, 7-CH₃) exhibits vasodilatory and antioxidant activities due to the electron-donating methoxy group, which enhances radical scavenging . Halogenated Derivatives: Dichlorophenyl-substituted analogs (e.g., 4i, 4k) show enhanced cytotoxicity, likely due to increased lipophilicity and halogen-mediated interactions with biological targets .
Synthetic Accessibility: Methyl-substituted derivatives (e.g., visnagin) are synthesized via condensation of phenacyl bromides with chromenone precursors under reflux conditions . The benzo[c] fusion in the target compound may require specialized annulation steps, increasing synthetic complexity compared to non-fused analogs.
Thermal Stability: Melting points of substituted furanochromones correlate with molecular symmetry and intermolecular interactions. For example, dichlorophenyl derivatives (4i, 4k) exhibit higher melting points (~143°C) than visnagin (148°C), suggesting stronger crystal packing due to halogenated aryl groups .
Pharmacological and Biochemical Insights
- Antioxidant Activity: Methoxy groups in visnagin and khellin enhance antioxidant capacity by stabilizing phenolic radicals, a mechanism less feasible in the 7,10-dimethyl derivative due to the absence of hydroxyl groups .
- Cytotoxic Potential: Halogenated analogs (e.g., 4i, 4k) demonstrate cytotoxicity via intercalation or enzyme inhibition, a trait that may extend to the target compound if its lipophilic structure facilitates cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
